ATC0175

Catalog No.
S519650
CAS No.
510733-97-8
M.F
C23H26ClF2N5O
M. Wt
461.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ATC0175

CAS Number

510733-97-8

Product Name

ATC0175

IUPAC Name

N-[4-[[4-(dimethylamino)quinazolin-2-yl]amino]cyclohexyl]-3,4-difluorobenzamide;hydrochloride

Molecular Formula

C23H26ClF2N5O

Molecular Weight

461.9 g/mol

InChI

InChI=1S/C23H25F2N5O.ClH/c1-30(2)21-17-5-3-4-6-20(17)28-23(29-21)27-16-10-8-15(9-11-16)26-22(31)14-7-12-18(24)19(25)13-14;/h3-7,12-13,15-16H,8-11H2,1-2H3,(H,26,31)(H,27,28,29);1H

InChI Key

HUUPKFUYSQNNLO-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

ATC 0175, ATC-0175, ATC0175, N-(4-((4-(dimethylamino)quinazolin-2-yl)amino)cyclohexyl)-3,4-difluorobenzamide, N-(4-((4-(dimethylamino)quinazolin-2-yl)amino)cyclohexyl)-3,4-difluorobenzamide hydrochloride

Canonical SMILES

CN(C)C1=NC(=NC2=CC=CC=C21)NC3CCC(CC3)NC(=O)C4=CC(=C(C=C4)F)F.Cl

The exact mass of the compound ATC 0175 hydrochloride is 461.1794 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Cyclohexylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ATC0175 hydrochloride (CAS 510733-97-8) is a highly selective, non-peptidic, orally active antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). In preclinical neuropharmacology and metabolic research, it serves as a critical tool compound for probing the MCH system's role in anxiety, depression, and energy homeostasis. Unlike early-generation peptide antagonists or poorly penetrant small molecules, ATC0175 delivers nanomolar target affinity (IC50 = 7.23 nM) combined with a favorable ADME profile, ensuring reliable central nervous system (CNS) target engagement following systemic administration [1]. Procuring the hydrochloride salt form ensures a standardized molecular weight (461.94 g/mol) and consistent formulation behavior for in vivo dosing workflows, avoiding the solubility limitations often encountered with free-base quinazoline derivatives .

Substituting ATC0175 with generic MCHR1 antagonists or closely related structural analogs often compromises in vivo assay validity due to poor blood-brain barrier (BBB) penetration or insufficient target potency. For instance, the widely cited benchmark SNAP-7941 is a recognized P-glycoprotein (P-gp) substrate; its brain uptake is heavily restricted unless co-administered with an efflux inhibitor, complicating experimental design and data interpretation [1]. Similarly, utilizing the structural analog ATC0065 results in a significant drop in both binding affinity and functional blockade potency[2]. Furthermore, unlike conventional anxiolytics (e.g., benzodiazepines) which can confound behavioral readouts through sedation, ATC0175 achieves efficacy without altering spontaneous locomotor activity or impairing rotarod performance, ensuring that forced swim or plus-maze results reflect genuine mood modulation rather than motor deficits [2].

Primary Target Affinity: ATC0175 vs. ATC0065

In comparative in vitro radioligand binding assays on human MCHR1, ATC0175 demonstrates higher target affinity compared to its structural analog ATC0065. ATC0175 achieves an IC50 of 7.23 nM, whereas ATC0065 requires 15.7 nM to achieve the same level of displacement [1].

Evidence DimensionHuman MCHR1 Binding Affinity (IC50)
Target Compound DataATC0175 (7.23 ± 0.59 nM)
Comparator Or BaselineATC0065 (15.7 ± 1.95 nM)
Quantified Difference>2-fold higher binding affinity for ATC0175
ConditionsIn vitro radioligand binding assay on human MCHR1

Procuring the higher-affinity ATC0175 ensures more complete receptor occupancy at lower systemic doses, reducing the risk of off-target interactions in sensitive neuropharmacological models.

Functional Antagonism Potency: ATC0175 vs. ATC0065

Beyond simple binding, ATC0175 exhibits stronger functional antagonism of MCHR1-mediated intracellular signaling. In [35S]GTPγS binding assays measuring the blockade of MCH-induced activation, ATC0175 yields an IC50 of 13.5 nM, outperforming ATC0065 (IC50 = 21.4 nM) [1].

Evidence DimensionFunctional Antagonism (IC50)
Target Compound DataATC0175 (13.5 ± 0.78 nM)
Comparator Or BaselineATC0065 (21.4 ± 1.57 nM)
Quantified Difference~1.6-fold greater functional blockade potency
ConditionsMCH-stimulated [35S]GTPγS binding to human MCHR1

Provides a more robust and reliable blockade of downstream G-protein signaling, critical for validating metabolic or behavioral pathway hypotheses.

In Vivo Workflow Fit: Brain Penetrance vs. SNAP-7941

A major procurement differentiator for ATC0175 is its favorable ADME profile for central nervous system studies. The benchmark MCHR1 antagonist SNAP-7941 is a known P-glycoprotein (P-gp) substrate, meaning its brain uptake is artificially restricted by active efflux (requiring P-gp inhibitors like Tariquidar to achieve a 3-5x increase in brain concentration) [1]. In contrast, ATC0175 demonstrates adequate brain penetration and oral bioavailability without the need for efflux blockade [2].

Evidence DimensionBBB Penetration / P-gp Efflux Liability
Target Compound DataATC0175 (Adequate brain penetration, no required P-gp blockade)
Comparator Or BaselineSNAP-7941 (P-gp substrate; requires Tariquidar for 3-5x brain uptake increase)
Quantified DifferenceATC0175 avoids the severe P-gp efflux penalty that limits SNAP-7941's central efficacy
ConditionsSystemic administration for CNS target engagement

Eliminates the need for complex co-administration protocols or P-gp knockout models, streamlining mainstream laboratory workflows for in vivo CNS research.

Receptor Subtype Selectivity: MCHR1 vs. MCHR2

ATC0175 provides exceptional selectivity for the MCHR1 subtype over MCHR2. While it potently antagonizes MCHR1 (IC50 = 13.5 nM), its activity against MCHR2 is negligible (IC50 > 10,000 nM), yielding a selectivity ratio of over 740-fold .

Evidence DimensionReceptor Subtype Selectivity (IC50)
Target Compound DataATC0175 on MCHR1 (13.5 nM)
Comparator Or BaselineATC0175 on MCHR2 (> 10,000 nM)
Quantified Difference>740-fold selectivity for MCHR1 over MCHR2
ConditionsIn vitro receptor functional assays

Guarantees pharmacological purity of the experimental readout by preventing confounding cross-activation in models where both MCH receptor subtypes are expressed.

In Vivo Models of Depression and Anxiety

Due to its high BBB penetrance and lack of P-gp efflux liability (unlike SNAP-7941), ATC0175 is a highly suitable MCHR1 antagonist for systemic dosing in rodent behavioral models. It reliably reduces immobility in the forced swim test and reverses stress-induced anxiety in the elevated plus-maze at oral doses of 1-10 mg/kg, without confounding motor impairment [1].

MCH System Target Validation and Deconvolution

ATC0175's >740-fold selectivity for MCHR1 over MCHR2 makes it an ideal pharmacological probe for deconvoluting subtype-specific signaling pathways in tissues expressing both receptors. Its robust functional antagonism (IC50 = 13.5 nM) compared to analogs like ATC0065 ensures complete pathway blockade in [35S]GTPγS and calcium mobilization assays[2].

Baseline Comparator for Novel Antidepressant Screening

Because ATC0175 achieves anxiolytic and antidepressant-like effects without the sedative or ataxic side effects typical of benzodiazepines, it serves as an excellent positive control or benchmark compound in drug discovery programs targeting non-monoaminergic or stress-related peptide receptor pathways[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

461.1793945 Da

Monoisotopic Mass

461.1793945 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4359628TE8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

ATC-0175

Dates

Last modified: 08-15-2023
1: Chaki S, Yamaguchi J, Yamada H, Thomsen W, Tran TA, Semple G, Sekiguchi Y. ATC0175: an orally active melanin-concentrating hormone receptor 1 antagonist for the potential treatment of depression and anxiety. CNS Drug Rev. 2005 Winter;11(4):341-52. Review. PubMed PMID: 16614734.
2: Chaki S, Funakoshi T, Hirota-Okuno S, Nishiguchi M, Shimazaki T, Iijima M, Grottick AJ, Kanuma K, Omodera K, Sekiguchi Y, Okuyama S, Tran TA, Semple G, Thomsen W. Anxiolytic- and antidepressant-like profile of ATC0065 and ATC0175: nonpeptidic and orally active melanin-concentrating hormone receptor 1 antagonists. J Pharmacol Exp Ther. 2005 May;313(2):831-9. Epub 2005 Jan 26. PubMed PMID: 15677346.
3: Urbanavicius J, Lagos P, Torterolo P, Scorza C. Prodepressive effect induced by microinjections of MCH into the dorsal raphe: time course, dose dependence, effects on anxiety-related behaviors, and reversion by nortriptyline. Behav Pharmacol. 2014 Aug;25(4):316-24. doi: 10.1097/FBP.0000000000000056. PubMed PMID: 25006977.
4: Semple G, Tran TA, Kramer B, Hsu D, Han S, Choi J, Vallar P, Casper MD, Zou N, Hauser EK, Thomsen W, Whelan K, Sengupta D, Morgan M, Sekiguchi Y, Kanuma K, Chaki S, Grottick AJ. Pyrimidine-based antagonists of h-MCH-R1 derived from ATC0175: in vitro profiling and in vivo evaluation. Bioorg Med Chem Lett. 2009 Nov 1;19(21):6166-71. doi: 10.1016/j.bmcl.2009.09.003. Epub 2009 Sep 6. PubMed PMID: 19773162.
5: Flachner B, Hajdú I, Dobi K, Lorincz Z, Cseh S, Dormán G. [Selection of a melanine concentrating hormone receptor-1 (MCHR1) antagonists' focused library and its biological screening with AequoScreen]. Acta Pharm Hung. 2013;83(3):71-87. Hungarian. PubMed PMID: 24369586.
6: Kanuma K, Omodera K, Nishiguchi M, Funakoshi T, Chaki S, Semple G, Tran TA, Kramer B, Hsu D, Casper M, Thomsen B, Sekiguchi Y. Lead optimization of 4-(dimethylamino)quinazolines, potent and selective antagonists for the melanin-concentrating hormone receptor 1. Bioorg Med Chem Lett. 2005 Sep 1;15(17):3853-6. PubMed PMID: 16002290.

Explore Compound Types